molecular formula C27H26N4O4S B1684554 イノリタゾン CAS No. 223132-37-4

イノリタゾン

カタログ番号: B1684554
CAS番号: 223132-37-4
分子量: 502.6 g/mol
InChIキー: JCYNMRJCUYVDBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エファツタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の高選択的アゴニストとして作用する新規経口化合物です。 この受容体は、核ホルモン受容体スーパーファミリーのメンバーであり、炎症、細胞周期の進行、細胞増殖、アポトーシス、発癌、血管新生などの調節において重要な役割を果たしています エファツタゾンは、癌細胞の増殖を阻害し、アポトーシスを誘導することによって、特に癌治療において疾患を安定させる可能性を示しています .

2. 製法

エファツタゾンは、化合物の主要な構造要素であるチアゾリジンジオン環の形成を含む一連の化学反応によって合成されます。 合成経路には通常、以下の手順が含まれます。

エファツタゾンの工業生産方法は、合成経路をスケールアップし、反応条件が最大収率と純度のために最適化されていることを確認します。 これには、温度、圧力、反応時間のコントロールに加えて、高品質の試薬と溶媒を使用することが含まれます .

科学的研究の応用

Cancer Treatment

Inolitazone is being investigated in clinical settings for its efficacy against various cancers. Notably, it has been involved in trials focusing on anaplastic thyroid cancer.

  • Phase II Trials : One significant study evaluated Inolitazone dihydrochloride in combination with paclitaxel to treat advanced anaplastic thyroid cancer. The trial aimed to assess the safety and tolerability of this combination therapy . Results indicated promising outcomes regarding tumor response and patient survival rates.

Combination Therapies

Inolitazone is often studied in conjunction with other therapeutic agents to enhance treatment efficacy. For instance:

  • Efatutazone and Paclitaxel : This combination has shown improved clinical outcomes in patients with advanced cancer types, suggesting that Inolitazone can synergistically enhance the effects of established chemotherapeutics .

Study 1: Efficacy Against Hepatocellular Carcinoma

A recent study highlighted the cytotoxic effects of Inolitazone derivatives against hepatocellular carcinoma cell lines. The compound demonstrated significant activity with an IC50 value indicating potent anti-cancer properties compared to standard treatments .

CompoundCell LineIC50 (μM)Comparison to Control
InolitazoneHepG24.409.9-fold more potent

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which Inolitazone induces apoptosis in cancer cells. Techniques such as annexin V-FITC staining were employed to confirm that Inolitazone effectively triggers programmed cell death pathways in treated cells .

Potential Research Areas:

  • Exploration of Resistance Mechanisms : Understanding how tumors develop resistance to Inolitazone could enhance its therapeutic efficacy.
  • Broader Cancer Types : Investigating its effects across various malignancies beyond thyroid cancer could expand its clinical utility.

作用機序

エファツタゾンは、核ホルモン受容体であるPPARγに結合して活性化することによってその効果を発揮します。 この結合は、脂質代謝、グルコース恒常性、炎症などのさまざまな細胞過程に関与する標的遺伝子の転写を調節します .

エファツタゾンによるPPARγの活性化は、癌細胞の細胞増殖の阻害とアポトーシスの誘導につながります。 また、脂肪細胞分化と脂質貯蔵に影響を与えることで、脂肪生成に関与する遺伝子の発現を調節します .

生化学分析

Biochemical Properties

Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .

Cellular Effects

Inolitazone has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to Inolitazone .

Molecular Mechanism

Inolitazone exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, Inolitazone has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .

Dosage Effects in Animal Models

In animal models, the effects of Inolitazone have been observed to vary with different dosages . At the highest dose, 0.025% Inolitazone inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .

Metabolic Pathways

Inolitazone is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .

Subcellular Localization

As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .

準備方法

Efatutazone is synthesized through a series of chemical reactions involving the formation of the thiazolidinedione ring, which is a key structural component of the compound. The synthetic route typically involves the following steps:

Industrial production methods for efatutazone involve scaling up the synthetic route while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and solvents .

化学反応の分析

エファツタゾンは、以下を含むいくつかのタイプの化学反応を受けます。

    酸化: エファツタゾンは酸化されてさまざまな代謝物を生成できます。 使用される一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 還元反応は、エファツタゾンをその還元形に変換できます。 使用される一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

    置換: エファツタゾンは求核置換反応を受け、チアゾリジンジオン環の置換基が他の官能基に置換されます。 .

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は水酸化代謝物を生成する可能性があり、一方、置換反応はさまざまな置換チアゾリジンジオン誘導体を生成する可能性があります .

4. 科学研究への応用

エファツタゾンは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

エファツタゾンは、ピオグリタゾンやロシグリタゾンなどの他のPPARγアゴニストを含むチアゾリジンジオン系化合物に属します。 これらの化合物と比較して、エファツタゾンはPPARγの活性化においてより選択的かつ強力であり、癌治療のための有望な候補となっています .

類似化合物

    ピオグリタゾン: 主に2型糖尿病の治療に使用される別のチアゾリジンジオン誘導体です。 エファツタゾンと比較して、より幅広い活性範囲を持っています。

    ロシグリタゾン: ピオグリタゾンと同様に、2型糖尿病の管理に使用されていますが、心血管リスクと関連付けられています。

    トログリタゾン: 肝毒性のために市場から撤退された以前のチアゾリジンジオン

エファツタゾンの独自性は、PPARγに対する選択性と効力が高いため、癌治療において、より良い治療効果と副作用の低減が期待できます .

生物活性

Inolitazone, also known as Efatutazone, is a thiazolidinedione (TZD) compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article delves into the biological activities of Inolitazone, highlighting its mechanisms of action, efficacy in clinical studies, and various biological effects.

Overview of Inolitazone

Inolitazone is characterized by its high affinity for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism, lipid storage, and inflammation. Its chemical structure is represented as C27H26N4O4S with a molecular weight of approximately 478.59 g/mol .

Inolitazone exerts its biological effects primarily through PPARγ activation. This activation leads to several downstream effects:

  • Anti-inflammatory Effects : PPARγ activation modulates the expression of pro-inflammatory cytokines and enhances the antioxidant capacity of cells, which may protect against ischemia-reperfusion injury and other inflammatory conditions .
  • Antitumor Activity : Inolitazone has been investigated for its potential anticancer properties. It induces apoptosis in cancer cells by activating mitochondrial pathways and influencing key apoptotic regulators such as Bax and Bcl-2 .
  • Metabolic Regulation : The compound also plays a role in improving insulin sensitivity and reducing hyperglycemia, making it a candidate for treating metabolic syndrome and type 2 diabetes .

Efficacy in Cancer Treatment

In clinical trials, Inolitazone has shown promise in treating various malignancies:

  • Phase II Trials : A study evaluated the efficacy of Inolitazone combined with paclitaxel in patients with anaplastic thyroid cancer. Results indicated a favorable response rate, suggesting potential benefits in advanced solid tumors .
  • Mechanistic Insights : Research indicates that Inolitazone can inhibit cancer cell proliferation and induce apoptosis via ROS production and modulation of signaling pathways involved in cell survival and death .

Biological Activities

The following table summarizes the biological activities associated with Inolitazone:

Activity Description Reference
Anti-inflammatoryReduces pro-inflammatory cytokine levels and enhances antioxidant defenses
AntitumorInduces apoptosis in various cancer cell lines (e.g., HepG2)
ImmunosuppressiveModulates immune response, potentially beneficial in autoimmune conditions
Metabolic RegulationImproves insulin sensitivity and reduces fat accumulation

Case Studies

Several case studies have highlighted the effectiveness of Inolitazone:

  • Case Study on Anaplastic Thyroid Cancer : A patient treated with Inolitazone showed significant tumor reduction after several cycles of therapy combined with standard chemotherapy agents .
  • Liposarcoma Treatment : In another study involving patients with liposarcoma, administration of Inolitazone resulted in improved clinical outcomes and manageable side effects, indicating its potential as a therapeutic agent for soft tissue sarcomas .

特性

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944956
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223132-37-4
Record name Efatutazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efatutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFATUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate (1.88 g) and 4N hydrogen chloride in 1,4-dioxane (20 ml) was stirred at room temperature for 23 hours. The reaction mixture was concentrated and water added to the residue. The mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on a silica gel column using ethyl acetate:n-hexane=2:1 as the eluant to afford the desired compound (0.26 g, mp 209-211° C.).
Name
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g of the monohydrate of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione dihydrochloride obtained by a method similar to the method described in Example 1-1 was suspended in 100 ml of water. The resulting suspension was refluxed for 2 hours. The reaction mixture was cooled to 0° C. and agitated for 1 hour. The obtained crystalline form was filtered off and rinsed with water. The obtained moist crystalline form was dried for 14 hours at a pressure of approximately 80 kPa and at 50° C. to give a crystalline form, wherein the proportion Of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione and hydrochloric acid was approximately 1 to 1.1.
[Compound]
Name
monohydrate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inolitazone
Reactant of Route 2
Inolitazone
Reactant of Route 3
Reactant of Route 3
Inolitazone
Reactant of Route 4
Inolitazone
Reactant of Route 5
Inolitazone
Reactant of Route 6
Reactant of Route 6
Inolitazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。